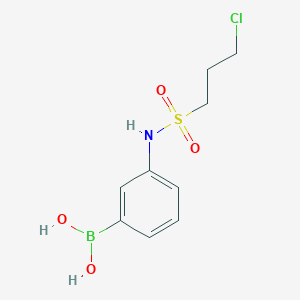

3-(3-Chloropropylsulfonamido)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(3-chloropropylsulfonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO4S/c11-5-2-6-17(15,16)12-9-4-1-3-8(7-9)10(13)14/h1,3-4,7,12-14H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZDXIWINJAQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NS(=O)(=O)CCCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657161 | |

| Record name | {3-[(3-Chloropropane-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-50-4 | |

| Record name | {3-[(3-Chloropropane-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Chloropropylsulfonamido)phenylboronic acid (CAS 913835-50-4)

This guide provides a comprehensive technical overview of 3-(3-Chloropropylsulfonamido)phenylboronic acid, a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. By integrating a reactive chloropropyl tether, a versatile sulfonamide linker, and a diol-responsive boronic acid, this compound serves as a valuable building block for the synthesis of targeted therapeutics, advanced sensors, and responsive biomaterials. This document outlines its core properties, provides a detailed, field-proven protocol for its synthesis, and explores its chemical reactivity and potential applications, grounding all claims in established chemical principles.

Core Molecular Characteristics

This compound is a unique trifunctional organic compound. Its structure is centered on a phenylboronic acid core, which is functionalized at the meta-position with a sulfonamide group that is, in turn, N-substituted with a 3-chloropropyl chain. This specific arrangement of functional groups dictates its chemical behavior and potential utility.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some data is available from commercial suppliers, other parameters are estimated based on the properties of analogous compounds due to a lack of extensive characterization in published literature.

| Property | Value | Source(s) |

| CAS Number | 913835-50-4 | [1] |

| Molecular Formula | C₉H₁₃BClNO₄S | [2] |

| Molecular Weight | 277.53 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | Inferred |

| Purity | Typically >98% | [2] |

| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water | Inferred |

| Storage | Store at room temperature in a dry, inert atmosphere | [4] |

Note: There is a discrepancy in the literature regarding the molecular weight, with some sources citing 327.23 g/mol . The value of 277.53 g/mol is consistent with the provided molecular formula.

Structural Diagram

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via sulfonylation.

Detailed Experimental Protocol

This protocol is a validated, general procedure for the synthesis of N-alkylsulfonamides from an amine and a sulfonyl chloride.[6]

Materials:

-

3-Aminophenylboronic acid hemisulfate (or monohydrate)

-

3-Chloropropanesulfonyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-aminophenylboronic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM (or THF) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Base Addition: Add pyridine or TEA (2.5 eq) to the solution and stir for 10 minutes.

-

Sulfonyl Chloride Addition: Dissolve 3-chloropropanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Challenge: Arylboronic acids are often unstable on silica gel, which can lead to deboronation.[7][8]

-

Recommended Method: Purification is best achieved by recrystallization or by converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to chromatography, followed by hydrolysis back to the free acid.[9]

-

Direct Purification (with caution): If chromatography is attempted, use a deactivated silica gel and a fast elution with a hexane/ethyl acetate solvent system. Significant yield loss may occur.

-

Spectroscopic Characterization (Predicted)

No published spectroscopic data for this compound exists. The following are predicted values based on analyses of similar compounds, including 3-aminophenylboronic acid, 3-bromophenylboronic acid, and various sulfonamides.[10][11][12] These predictions are essential for confirming the identity of the synthesized product.

| Technique | Predicted Observations |

| ¹H NMR (DMSO-d₆) | δ 9.8-10.2 (s, 1H, NH-sulfonamide), δ 8.0-8.2 (s, 2H, B(OH)₂), δ 7.2-7.8 (m, 4H, Ar-H), δ 3.7 (t, 2H, -CH₂-Cl), δ 3.3 (t, 2H, N-CH₂-), δ 2.1 (quint, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (DMSO-d₆) | δ 140-145 (Ar-C-S), δ 130-135 (Ar-C-B), δ 120-130 (other Ar-C), δ 45-50 (N-CH₂-), δ 40-45 (-CH₂-Cl), δ 30-35 (-CH₂-CH₂-CH₂-) |

| ¹¹B NMR (DMSO-d₆) | δ 25-30 ppm (characteristic for sp²-hybridized trigonal planar boronic acid)[13][14] |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H, N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1350-1310 & 1170-1150 (SO₂ stretch, asymmetric & symmetric), 750-650 (C-Cl stretch) |

| Mass Spec (ESI-) | [M-H]⁻ expected at m/z ≈ 276.0 |

Chemical Reactivity and Stability

The utility of this molecule is derived from the distinct reactivity of its three functional groups. Understanding these reactions is key to its application in multi-step syntheses.

Caption: Key reaction pathways for each functional group.

Boronic Acid Moiety

-

Reversible Esterification: The boronic acid group readily and reversibly forms cyclic esters with 1,2- and 1,3-diols.[2] This interaction is pH-dependent and is the foundation for its use in glucose sensors and pH-responsive drug delivery systems.[15]

-

Suzuki-Miyaura Cross-Coupling: As a classic arylboronic acid, it serves as an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form bi-aryl structures.[7]

-

Stability: Arylboronic acids can undergo protodeboronation under certain conditions (e.g., prolonged exposure to silica gel or harsh acidic/basic conditions).[5] They can also form trimeric anhydrides (boroxines) upon dehydration.

3-Chloropropyl Chain

-

Nucleophilic Substitution: The terminal chlorine atom is a good leaving group, making the propyl chain susceptible to Sₙ2 reactions. This allows for the straightforward introduction of various nucleophiles such as amines, azides, thiols, and cyanides, providing a powerful handle for conjugation to biomolecules or surfaces.

Sulfonamide Linker

-

Chemical Stability: The sulfonamide bond is generally robust and stable to a wide range of reaction conditions, including those typically used for Suzuki couplings and nucleophilic substitutions on the chloropropyl chain. It is significantly more resistant to hydrolysis than a standard amide bond.

-

Reactivity with Chlorine: While stable under most synthetic conditions, sulfonamides can react with free chlorine, which is a consideration in water treatment contexts.[16]

Applications in Research and Development

The trifunctional nature of this compound makes it a highly valuable building block, or "scaffold," in drug discovery and materials science.

-

Targeted Drug Delivery: The boronic acid can act as a targeting moiety, binding to the overexpressed sialic acid-rich glycans on the surface of cancer cells.[17][18] The chloropropyl chain can then be used to attach a cytotoxic drug, creating a targeted chemotherapeutic agent.

-

PROTACs and Molecular Glues: The molecule can serve as a linker component in Proteolysis Targeting Chimeras (PROTACs). The boronic acid could bind to a target protein, while the chloropropyl end, after modification, could be attached to an E3 ligase-binding element.

-

Glucose-Responsive Materials: By incorporating this molecule into a polymer backbone, the boronic acid's affinity for glucose can be exploited to create hydrogels or nanoparticles that swell or disassemble in the presence of glucose, enabling self-regulated insulin delivery.[19]

-

Functionalized Surfaces and Affinity Chromatography: The chloropropyl group allows for easy immobilization onto surfaces (e.g., silica or nanoparticles). The boronic acid can then be used for affinity chromatography to capture and purify glycoproteins or other diol-containing molecules.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, handling precautions can be established based on related boronic acids and organochlorine compounds.[9][20]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Hazards: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Boronic acids can be sensitive to moisture.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a potent synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The boronic acid provides a gateway to diol recognition and palladium-catalyzed cross-coupling, while the chloropropyl chain offers a reliable site for nucleophilic conjugation. The robust sulfonamide linker ensures molecular integrity during multi-step synthetic sequences. For researchers and drug development professionals, this compound represents a versatile platform for constructing complex molecular architectures for targeted therapies, advanced diagnostics, and smart materials. Careful consideration of its stability, particularly during purification, is crucial for its successful application.

References

- 1. rsc.org [rsc.org]

- 2. 3-(Ethylsulfonamido)phenylboronic acid | 710348-41-7 | Benchchem [benchchem.com]

- 3. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 10. 3-Aminophenylboronic acid pinacol ester(210907-84-9) 1H NMR spectrum [chemicalbook.com]

- 11. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Chlorination and oxidation of sulfonamides by free chlorine: Identification and behaviour of reaction products by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. japsonline.com [japsonline.com]

- 20. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Chloropropylsulfonamido)phenylboronic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-(3-Chloropropylsulfonamido)phenylboronic acid, a molecule of significant interest in the field of medicinal chemistry and drug discovery. Boronic acids and sulfonamides are prominent pharmacophores, and their combination in a single molecular entity offers unique opportunities for developing novel therapeutic agents. This document details a robust synthetic protocol, outlines expected analytical data for thorough characterization, and discusses purification strategies, thereby serving as a vital resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Sulfonamide-Containing Phenylboronic Acids

The convergence of boronic acid and sulfonamide functionalities within a single molecular framework presents a compelling strategy in modern drug design. Boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a feature exploited in the design of sensors and therapeutic agents that target glycoproteins and enzyme active sites.[1][2] The boronic acid moiety is a key component in several FDA-approved drugs, highlighting its clinical relevance.[3]

Sulfonamides, on the other hand, are a well-established class of pharmacophores with a broad spectrum of biological activities, including antibacterial, and anticancer properties.[4] The integration of a sulfonamide linkage provides a stable and synthetically versatile scaffold that can be readily modified to modulate the physicochemical properties and biological activity of a lead compound. The presence of a reactive chloropropyl group further enhances the utility of the title compound, offering a site for subsequent chemical modification and conjugation to other molecules of interest.

This guide provides a detailed exploration of the synthesis and characterization of this compound, a valuable building block for the creation of innovative drug candidates.

Synthetic Strategy and Experimental Protocol

The synthesis of this compound is most effectively achieved through the reaction of 3-aminophenylboronic acid with 3-chloropropylsulfonyl chloride. This approach is a standard method for the formation of sulfonamides.[4] The key to a successful synthesis lies in the careful control of reaction conditions to ensure high yield and purity.

Synthesis of 3-Chloropropylsulfonyl Chloride (Starting Material)

The requisite starting material, 3-chloropropylsulfonyl chloride, can be synthesized from 1-bromo-3-chloropropane and thiourea, followed by a chlorination reaction.[5] This two-step process provides the sulfonyl chloride in good yield.

Synthesis of this compound

The core of the synthesis involves the nucleophilic attack of the amino group of 3-aminophenylboronic acid on the electrophilic sulfur atom of 3-chloropropylsulfonyl chloride.[6] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Aminophenylboronic acid

-

3-Chloropropylsulfonyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-aminophenylboronic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add pyridine (1.2 equivalents) to the cooled solution and stir for 10 minutes. The base acts as a scavenger for the HCl produced during the reaction.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 3-chloropropylsulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M hydrochloric acid.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials and byproducts. Boronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for dehydration on the acidic silica surface.[7]

Recommended Purification Method: Recrystallization

Recrystallization from a suitable solvent system is often the most effective method for purifying boronic acids.

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., a mixture of ethyl acetate and hexanes, or water).

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Characterization and Expected Data

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy: The 1H NMR spectrum will provide information on the proton environment in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.2 - 7.8 | Multiplet | 4H |

| Sulfonamide NH | 9.5 - 10.5 | Singlet (broad) | 1H |

| -CH2-Cl | 3.6 - 3.8 | Triplet | 2H |

| -SO2-CH2- | 3.2 - 3.4 | Triplet | 2H |

| -CH2- (middle) | 2.0 - 2.3 | Multiplet | 2H |

| B(OH)2 | 8.0 - 8.5 | Singlet (broad) | 2H |

Note: Chemical shifts are approximate and can vary depending on the solvent used.[8]

13C NMR Spectroscopy: The 13C NMR spectrum will confirm the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-B | ~135 (broad) |

| Aromatic C-N | ~140 |

| Aromatic C-H | 115 - 130 |

| -SO2-C H2- | 50 - 55 |

| -C H2-Cl | 40 - 45 |

| -C H2- (middle) | 25 - 30 |

Note: The carbon attached to boron often shows a broad signal.[9]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound.

-

Expected [M-H]-: ~276.0 g/mol

-

Expected [M+H]+: ~278.0 g/mol

Fragmentation Pattern: Under tandem mass spectrometry (MS/MS) conditions, characteristic fragmentation patterns for sulfonamides are expected. A common fragmentation is the loss of SO2 (64 Da).[10] Other fragmentations may involve cleavage of the propyl chain.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols, researchers can reliably produce and verify this valuable chemical entity. The combination of the versatile boronic acid moiety and the established sulfonamide pharmacophore, along with a reactive chloropropyl handle, makes this compound a highly attractive building block for the development of novel therapeutics. The information contained herein is intended to empower scientists in their pursuit of innovative solutions in drug discovery and development.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Synthesis and Structure-Activity Relationship of Boronic Acid Bioisost" by Yali Kong, Michael C. Edler et al. [digitalcommons.odu.edu]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN109467523A - A kind of green synthesis method of the third sulfonic acid chloride of 3- chlorine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(3-Chloropropylsulfonamido)phenylboronic Acid: Molecular Structure, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-(3-chloropropylsulfonamido)phenylboronic acid, a molecule of significant interest in contemporary drug discovery and development. We will delve into its molecular architecture, outline a robust synthetic pathway, and explore its potential applications as a targeted therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both foundational knowledge and practical insights.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule that marries the unique chemical reactivity of a phenylboronic acid with the structural features of a sulfonamide tethered to a reactive chloropropyl group. This distinct combination of functional groups imparts a specific set of properties that are highly desirable in the design of targeted covalent inhibitors and other advanced therapeutic modalities.

The core of the molecule is a phenylboronic acid, a functional group renowned for its ability to form reversible covalent bonds with diols. This property is the cornerstone of its utility in targeting glycoproteins, which are often overexpressed on the surface of cancer cells. The boronic acid moiety can engage with the cis-diol-containing sialic acid residues of these glycoproteins, facilitating selective accumulation of the molecule at the tumor site[1][2].

The sulfonamide linkage provides a stable and synthetically accessible connection to the phenyl ring. Sulfonamides are a well-established class of functional groups in medicinal chemistry, known for their favorable pharmacokinetic properties and their ability to participate in hydrogen bonding interactions with biological targets.

Finally, the 3-chloropropyl group serves as a latent electrophile, or "warhead," capable of forming an irreversible covalent bond with a nucleophilic residue on a target protein. This covalent modification can lead to prolonged and potent inhibition of the protein's function, a highly sought-after characteristic in modern drug design[3][4].

Molecular Formula and Weight

Structural Representation

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

| Property | Value | Source |

| pKa (boronic acid) | ~8.5 | Estimated based on phenylboronic acid[7] |

| LogP | ~1.5 | Predicted |

| H-bond Donors | 3 | Calculated |

| H-bond Acceptors | 5 | Calculated |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 3-aminophenylboronic acid. The following protocol is a robust and reproducible method for obtaining the target compound in high purity.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Sulfonylation of 3-Aminophenylboronic Acid

-

To a stirred solution of 3-aminophenylboronic acid (1.0 eq) in anhydrous pyridine (10 mL/g) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3-chloropropanesulfonyl chloride (1.1 eq) dropwise over 15 minutes. The use of pyridine as a solvent and base is crucial as it neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.

Step 2: Work-up and Purification

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH of the aqueous phase is approximately 2-3. This step protonates the pyridine and any remaining unreacted amine, facilitating their removal during the subsequent extraction.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL/g of starting material). The organic layers are combined.

-

Wash the combined organic layers sequentially with 1 M HCl (2 x 10 mL/g), water (2 x 10 mL/g), and brine (1 x 10 mL/g). These washing steps are essential to remove residual pyridine hydrochloride and other aqueous-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Spectroscopic Characterization

The structural identity and purity of the synthesized this compound should be confirmed by a suite of spectroscopic techniques. Below are the expected characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 7-8 ppm region, with splitting patterns indicative of a 1,3-disubstituted benzene ring. The protons of the chloropropyl chain will appear as multiplets in the 2-4 ppm range. The N-H proton of the sulfonamide will likely appear as a broad singlet, and the B(OH)₂ protons will also be a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR will display signals for the aromatic carbons between 120-140 ppm. The carbons of the chloropropyl group will be in the aliphatic region, with the carbon attached to the chlorine atom being the most downfield.

-

¹¹B NMR: The boron NMR spectrum should exhibit a single, broad resonance characteristic of a trigonal planar boronic acid.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

O-H stretch (boronic acid): A broad absorption in the region of 3200-3500 cm⁻¹[8][9].

-

N-H stretch (sulfonamide): A sharp to moderately broad peak around 3300 cm⁻¹.

-

S=O stretch (sulfonamide): Two strong absorptions, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

B-O stretch: A strong band near 1350 cm⁻¹[8].

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass[10][11]. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine and one sulfur atom.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly attractive scaffold for the development of targeted therapeutics, particularly in oncology.

Targeted Drug Delivery

The phenylboronic acid moiety can be exploited for targeted delivery of cytotoxic agents to cancer cells. Many cancer cells overexpress sialic acid on their surface glycoproteins. The boronic acid can form a reversible covalent bond with the cis-diols of sialic acid, leading to the accumulation of the drug at the tumor site and potentially reducing off-target toxicity[1][2][12].

Caption: Targeted drug delivery and covalent inhibition mechanism.

Covalent Inhibitors

The 3-chloropropyl group acts as a "soft" electrophile that can react with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in the active site of a target protein. This leads to the formation of an irreversible covalent bond and potent, long-lasting inhibition of the protein's function. The combination of a targeting moiety (the boronic acid) and a covalent warhead (the chloropropyl group) within the same molecule is a powerful strategy for developing highly selective and potent anticancer agents[3][13][14][15].

Proteomics and Chemical Biology

Molecules containing boronic acids are also valuable tools in chemical biology and proteomics. They can be used as probes to enrich for and identify glycoproteins from complex biological mixtures, aiding in the discovery of new disease biomarkers and therapeutic targets[16][17].

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. Its unique combination of a targeting boronic acid, a stable sulfonamide linker, and a reactive chloropropyl warhead provides a versatile platform for the design of next-generation targeted covalent inhibitors. The synthetic route outlined in this guide is robust and amenable to scale-up, and the predicted spectroscopic data provide a benchmark for characterization. Further investigation into the biological activity of this compound and its derivatives is warranted and holds the promise of yielding novel and effective therapeutic agents.

References

- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Speed isn’t everything when it comes to covalent inhibitor drugs, study finds - UBNow: News and views for UB faculty and staff - University at Buffalo [buffalo.edu]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scirp.org [scirp.org]

- 11. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 12. pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 16. Coupling enrichment methods with proteomics for understanding and treating disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bottom-Up Proteomics: Advancements in Sample Preparation [mdpi.com]

A Comprehensive Technical Guide on the Physicochemical Properties of Sulfonamide-Containing Phenylboronic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "a drug must first reach its target" has never been more pertinent. For the promising class of sulfonamide-containing phenylboronic acids, this journey from administration to therapeutic action is dictated by a complex interplay of physicochemical properties. The strategic incorporation of a sulfonamide moiety onto a phenylboronic acid scaffold creates compounds with tunable characteristics, offering a powerful lever for optimizing biological activity and pharmacokinetic profiles. This guide serves as an in-depth technical resource, elucidating the core physicochemical properties of these molecules and providing the experimental frameworks necessary for their rigorous evaluation. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can navigate the intricate process of drug design with greater precision and confidence.

The Foundational Framework: Structure and Synthesis

The synergy between the sulfonamide and phenylboronic acid functionalities is the cornerstone of the unique properties exhibited by this class of compounds. The synthesis of these molecules typically involves the introduction of the boronic acid moiety onto a pre-existing sulfonamide-containing aromatic ring or, conversely, the formation of the sulfonamide on a phenylboronic acid template.

Common synthetic routes often employ metal-catalyzed cross-coupling reactions or bromo-lithium exchange reactions to install the boronic acid group.[1] The choice of synthetic strategy can be influenced by the desired substitution pattern and the compatibility of functional groups. For instance, a copper-catalyzed N-arylation of sulfonamides with boronic acids in an aqueous medium represents an environmentally friendly approach.[2]

The geometry and electronic nature of the sulfonamide group are markedly different from that of a carboxamide, a distinction that can lead to unexpected structure-activity relationships (SAR).[3] This highlights the importance of a deep understanding of the synthetic pathways to enable the rational design of analogues with tailored properties.

Core Physicochemical Properties: A Deeper Dive

The therapeutic potential of a sulfonamide-containing phenylboronic acid is not defined by a single parameter but by a carefully orchestrated balance of several key physicochemical properties.

Acidity (pKa): The Key to Biological Interaction

The boronic acid moiety functions as a Lewis acid, capable of reversibly binding to diols and other nucleophiles, a characteristic central to their biological activity.[4][5] This interaction is highly dependent on the ionization state of the boronic acid, which is quantified by its pKa. The pKa represents the pH at which the neutral, trigonal planar boronic acid is in equilibrium with its anionic, tetrahedral boronate form.

The introduction of an electron-withdrawing sulfonamide group to the phenyl ring substantially lowers the pKa of the boronic acid.[1][6] For example, while phenylboronic acid has a pKa of approximately 8.8, sulfonamide- and sulfonyl-substituted phenylboronic acids can have pKa values of 7.4 and 7.1, respectively.[1] This shift towards a lower pKa is crucial as it favors the formation of the tetrahedral boronate at physiological pH (~7.4), which is often the more biologically active species for binding to target proteins, such as serine proteases.[4][7]

Table 1: Comparative pKa Values of Phenylboronic Acid Derivatives

| Compound | Substituent | Approximate pKa | Reference |

| Phenylboronic acid | -H | 8.8 | [1] |

| 4-Carboxyphenylboronic acid | 4-COOH | 8.0 | [1] |

| 3-Nitrophenylboronic acid | 3-NO2 | 7.0 | [1] |

| Sulfonamide-phenylboronic acid | -SO2NHR | ~7.4 | [1] |

| Sulfonyl-phenylboronic acid | -SO2R | ~7.1 | [1] |

This method leverages the distinct UV absorbance spectra of the neutral boronic acid and the tetrahedral boronate.

Methodology:

-

Solution Preparation: Prepare a stock solution of the sulfonamide-containing phenylboronic acid in a suitable solvent (e.g., DMSO). Prepare a series of aqueous buffers spanning a pH range (e.g., pH 2-12).

-

Sample Preparation: Create a set of samples by adding a small, constant volume of the stock solution to each buffer.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum for each sample at a constant temperature.

-

Data Analysis: Plot the absorbance at a wavelength of maximum difference between the two species against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[8]

Lipophilicity (LogP/LogD): Navigating Biological Membranes

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its ADME (absorption, distribution, metabolism, and excretion) properties. It is expressed as the partition coefficient (LogP) for the neutral molecule or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[9][10] The sulfonamide group, being polar, can modulate the overall lipophilicity of the phenylboronic acid scaffold.[11][12] Fine-tuning lipophilicity is a key strategy in drug optimization to achieve a balance between solubility and membrane permeability.

Considered the "gold standard," this method directly measures the partitioning of a compound between two immiscible phases.[9][13]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with an aqueous buffer of the desired pH (e.g., 7.4) and vice versa.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add a known volume of the pre-saturated n-octanol and shake the mixture until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the phases.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Aqueous Solubility: A Prerequisite for Bioavailability

Sufficient aqueous solubility is fundamental for a drug's absorption and distribution.[15] While the polar sulfonamide and boronic acid moieties can enhance solubility, the overall solubility is highly dependent on the entire molecular structure and the pH of the medium.

-

Kinetic Solubility: This high-throughput method is often used in early drug discovery.[16][17] It involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration of the dissolved compound after a short equilibration period.[16][17] This provides a rapid assessment of solubility under non-equilibrium conditions.

-

Thermodynamic Solubility: This is the true equilibrium solubility.[15][18] It is determined by equilibrating an excess of the solid compound in an aqueous buffer for an extended period (e.g., 24-48 hours) and then measuring the concentration of the dissolved compound in the supernatant.

Chemical Stability: Ensuring Molecular Integrity

The stability of the carbon-boron (C-B) bond is paramount for the biological activity of phenylboronic acids. A key degradation pathway is protodeboronation , the cleavage of the C-B bond and its replacement with a C-H bond.[19] This reaction can be influenced by factors such as pH and the electronic nature of the substituents on the phenyl ring.[19][20][21][22][23] While esterification of the boronic acid is generally assumed to confer greater stability, this is not always the case, and the hydrolysis of the ester to the boronic acid can be a significant factor in the overall protodeboronation process.[22]

Methodology:

-

Incubation: Incubate the compound in aqueous buffers of different pH values at a set temperature.

-

Time-Point Analysis: At various time intervals, take aliquots of the solutions.

-

Quantification: Analyze the aliquots by reverse-phase HPLC to determine the concentration of the parent compound remaining over time.

The Interplay of Properties and a Systematic Workflow

It is critical to recognize that these physicochemical properties are interconnected. Altering a substituent to improve solubility may impact pKa and lipophilicity. Therefore, a multi-parameter optimization approach is essential.

Caption: The interconnectedness of molecular structure, physicochemical properties, and biological outcomes.

A systematic workflow for characterizing these properties is crucial for efficient drug development.

Caption: A systematic workflow for the physicochemical characterization of novel sulfonamide-containing phenylboronic acids.

Conclusion: From Physicochemical Understanding to Therapeutic Innovation

A deep and quantitative understanding of the physicochemical properties of sulfonamide-containing phenylboronic acids is not merely an academic exercise but a fundamental prerequisite for their successful translation into therapeutic agents. By systematically evaluating pKa, lipophilicity, solubility, and stability, and by appreciating the intricate relationships between these parameters, researchers can more effectively navigate the complex path of drug discovery. The protocols and workflows presented in this guide provide a robust framework for this endeavor, empowering scientists to make data-driven decisions that ultimately lead to the development of safer and more effective medicines.

References

- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]

- 3. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. 3-(Ethylsulfonamido)phenylboronic acid | 710348-41-7 | Benchchem [benchchem.com]

- 7. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. Aqueous Solubility Assay - Enamine [enamine.net]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. Protodeboronation - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. research.ed.ac.uk [research.ed.ac.uk]

- 23. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Physicochemical Characterization of 3-(3-Chloropropylsulfonamido)phenylboronic acid: Aqueous Solubility and pKa Determination

An In-depth Technical Guide

Abstract

3-(3-Chloropropylsulfonamido)phenylboronic acid is a bifunctional molecule incorporating both a phenylboronic acid moiety and a sulfonamide group. These functional groups are pivotal in medicinal chemistry, with boronic acids serving as versatile synthetic intermediates and pharmacophores, and sulfonamides being a cornerstone of many therapeutic agents. Understanding the fundamental physicochemical properties of this compound, specifically its aqueous solubility and acid dissociation constants (pKa), is critical for its application in drug discovery and development. These parameters govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the theoretical principles and detailed experimental protocols for the accurate determination of the aqueous solubility and pKa values of this compound.

Introduction: Compound Profile and Significance

The subject of this guide is this compound, a molecule with the chemical formula C₉H₁₃BClNO₄S.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 913835-50-4 | [1][2] |

| Molecular Formula | C₉H₁₃BClNO₄S | [1][2] |

| Molecular Weight | 277.53 g/mol | [2] |

| Chemical Structure |

| Inferred from name |

The molecule's structure is characterized by two key ionizable groups:

-

Boronic Acid Group (-B(OH)₂): This is a Lewis acid, capable of accepting a hydroxide ion to form a tetrahedral boronate species. The pKa of unsubstituted phenylboronic acid is approximately 8.83.[3] This value is highly sensitive to substituents on the phenyl ring.[4]

-

Sulfonamide Group (-SO₂NH-): The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl groups. Sulfonamides are generally weak acids.[5][6]

The interplay between these two groups, along with the hydrophobic contributions of the phenyl ring and the chloropropyl chain, dictates the compound's overall solubility and ionization behavior. Accurate measurement of these properties is not merely an academic exercise; it is a foundational step in drug development, impacting everything from initial screening assays to final formulation design.[7]

Part I: Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug candidate's bioavailability.[7] Low solubility can lead to poor absorption, high inter-subject variability, and challenges in developing suitable formulations for both in vitro and in vivo studies.[7][8]

Theoretical Background: Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two primary types of solubility measurements:

-

Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution.[9] It is determined by allowing a solid form of the compound to equilibrate with the solvent over an extended period (typically 24-72 hours).[9] This value is crucial for lead optimization and formulation development.[8]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound, initially dissolved in a high-concentration organic stock solution (like DMSO), precipitates when diluted into an aqueous buffer.[8][10] It is a high-throughput method often used in early discovery to flag potential solubility issues.[10][11]

For a comprehensive characterization required for drug development, determining the thermodynamic solubility is paramount. The pH of the aqueous medium is a critical variable, as the ionization state of the boronic acid and sulfonamide groups will significantly influence solubility.

Experimental Methodology: The Shake-Flask Method

The Shake-Flask method, as recommended by authorities including the FDA and outlined in IUPAC guidelines, is the most reliable method for determining thermodynamic solubility.[12][13] The principle involves adding an excess of the solid compound to a buffered aqueous solution, agitating the mixture until equilibrium is reached, separating the solid and liquid phases, and quantifying the concentration of the dissolved compound in the supernatant.

Causality Behind Experimental Choices:

-

Why excess solid? To ensure a saturated solution is formed, allowing the system to reach a true thermodynamic equilibrium.

-

Why extended incubation (24-48h)? To provide sufficient time for the dissolution process to reach equilibrium, which can be slow for poorly soluble compounds or those undergoing polymorphic transitions.

-

Why pH-buffered solutions? The solubility of an ionizable compound like this compound is highly pH-dependent. Using buffers across a physiologically relevant pH range (e.g., 1.2 to 7.4) is crucial for predicting its behavior in the gastrointestinal tract.[14][15]

-

Why HPLC-UV or LC-MS for quantification? These are highly sensitive and specific analytical techniques that can accurately measure the concentration of the dissolved compound, even at low levels, and separate it from any potential impurities.[8]

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Experimental Protocol: Shake-Flask Solubility

-

Preparation of Buffers: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate).

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The amount should be sufficient to ensure that solid material remains after equilibrium is reached.

-

Incubation: Add a precise volume (e.g., 1 mL) of each pH buffer to the corresponding vials. Seal the vials and place them in a shaking incubator set to a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours.

-

Phase Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid material. Alternatively, filter the suspension through a low-binding 0.22 µm syringe filter.

-

Quantification:

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate mobile phase.

-

Prepare a set of calibration standards of the compound at known concentrations.

-

Analyze the diluted supernatant and calibration standards using a validated HPLC-UV or LC-MS method.

-

Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration is the thermodynamic solubility at that specific pH and temperature.

-

Data Presentation

Solubility data should be presented clearly, indicating the conditions under which it was measured.

Table 2: Example Aqueous Solubility Data

| pH of Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 1.2 | 37 | [Hypothetical Value] | [Calculated Value] |

| 4.5 | 37 | [Hypothetical Value] | [Calculated Value] |

| 6.8 | 37 | [Hypothetical Value] | [Calculated Value] |

| 7.4 | 37 | [Hypothetical Value] | [Calculated Value] |

Part II: pKa Determination

The acid dissociation constant, pKa, is the negative logarithm of the acid dissociation constant (Ka). It quantifies the strength of an acid in solution. For a drug molecule with ionizable groups, the pKa values determine its charge state at a given pH. This is fundamentally important as the charge state affects solubility, permeability across biological membranes, and binding to target proteins.

Theoretical Background: A Polyprotic System

This compound is a polyprotic compound, meaning it has more than one acidic proton that can dissociate.

-

pKa₁ (Boronic Acid): B(OH)₂ + H₂O ⇌ B(OH)₃⁻ + H⁺

-

pKa₂ (Sulfonamide): -SO₂NH- ⇌ -SO₂N⁻- + H⁺

Determining both pKa values is necessary to build a complete picture of the molecule's ionization profile. The Henderson-Hasselbalch equation is the foundational principle used in most pKa determination methods.

Experimental Methodologies

Two robust and widely used methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.

-

Potentiometric Titration: This is a highly precise and classical method.[16] It involves dissolving the compound in water (often with a co-solvent for solubility) and titrating it with a strong acid or base.[17] The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.[18][19]

-

UV-Vis Spectrophotometry: This method is applicable if the compound possesses a chromophore (like the phenyl ring in this case) and the UV-Vis absorbance spectrum changes upon ionization.[20] By measuring the absorbance of the compound in a series of buffers with different, precisely known pH values, the pKa can be calculated.[21][22] This method requires less sample than potentiometry.[20]

Diagram: Potentiometric Titration Workflow

Caption: Workflow for pKa Determination via Potentiometric Titration.

Experimental Protocol: Potentiometric Titration

-

Instrument Calibration: Calibrate a high-precision potentiometer using at least two standard pH buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa values.[17]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water. If solubility is low, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent mixture.

-

Titration Setup:

-

Place the solution in a thermostatted vessel (e.g., 25°C).

-

Immerse the calibrated pH electrode and a micro-burette tip into the solution.

-

Gently stir the solution and purge with an inert gas (e.g., nitrogen) to prevent absorption of atmospheric CO₂.[17]

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.[17]

-

Continue the titration until the pH has passed well beyond the final equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the curve. The peaks in the first derivative plot correspond to the equivalence points.

-

The pH at the half-equivalence volume for each dissociation step is equal to the pKa for that step. For example, pKa₁ is the pH at half the volume of titrant required to reach the first equivalence point.

-

Data Presentation

The determined pKa values should be clearly assigned to the corresponding functional groups.

Table 3: Example pKa Data

| Parameter | Value | Functional Group Assignment |

| pKa₁ | [Hypothetical Value] | Sulfonamide or Boronic Acid |

| pKa₂ | [Hypothetical Value] | Boronic Acid or Sulfonamide |

Note: Definitive assignment of pKa values to specific functional groups may require further spectroscopic (e.g., NMR) or computational studies.

Conclusion

The aqueous solubility and pKa values of this compound are fundamental parameters that dictate its behavior in chemical and biological systems. The experimental protocols detailed in this guide, based on the gold-standard Shake-Flask and potentiometric titration methods, provide a robust framework for obtaining accurate and reliable data. This information is indispensable for researchers in medicinal chemistry and drug development, enabling informed decisions in hit-to-lead optimization, formulation science, and the prediction of in vivo pharmacokinetic performance.

References

- 1. BioOrganics [bioorganics.biz]

- 2. calpaclab.com [calpaclab.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. iupac.org [iupac.org]

- 13. fda.gov [fda.gov]

- 14. The “High Solubility” Definition of the Current FDA Guidance on Biopharmaceutical Classification System May Be Too Strict for Acidic Drugs | Semantic Scholar [semanticscholar.org]

- 15. fda.gov [fda.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijper.org [ijper.org]

- 22. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

Spectroscopic data (NMR, IR, MS) of 3-(3-Chloropropylsulfonamido)phenylboronic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3-Chloropropylsulfonamido)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and chemical biology. It incorporates three key chemical motifs: a phenylboronic acid, a sulfonamide linker, and a reactive chloropropyl group. The phenylboronic acid moiety is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, making it an invaluable tool for targeting glycoproteins and sugars, which are often implicated in disease states. The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, lending favorable pharmacokinetic properties.[1][2] Finally, the chloropropyl chain provides a versatile alkylating handle for covalent modification of biological targets or for conjugation to other molecules.

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification, characterization, and quality control of this compound. The insights presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a predictive and practical framework for researchers.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic output. Each functional group provides a unique signature.

References

Thermal and chemical stability of 3-(3-Chloropropylsulfonamido)phenylboronic acid

An In-Depth Technical Guide to the Thermal and Chemical Stability of 3-(3-Chloropropylsulfonamido)phenylboronic acid

Abstract

This technical guide provides a comprehensive analysis of the potential thermal and chemical stability of this compound (CAS 913835-50-4). As a molecule combining the synthetically versatile boronic acid moiety with a sulfonamide linker, it represents a class of compounds with significant potential in medicinal chemistry and materials science. Understanding its stability is paramount for ensuring its quality, efficacy, and safety in research and development applications. This document, intended for researchers, scientists, and drug development professionals, outlines the predicted degradation pathways based on the known reactivity of its constituent functional groups. It further details a robust framework for experimentally assessing its stability through forced degradation studies and provides validated analytical methodologies for monitoring and characterizing potential degradants. Recommendations for optimal storage and handling are provided to preserve the integrity of the compound.

Introduction to this compound

The successful application of any chemical entity in a research or manufacturing setting is contingent upon a thorough understanding of its stability. This compound is a bifunctional molecule whose utility is derived from the unique properties of its two core components: the phenylboronic acid group, a cornerstone of modern cross-coupling chemistry like the Suzuki-Miyaura reaction, and the sulfonamide linkage, a prevalent structural motif in a multitude of therapeutic agents. The presence of a reactive chloropropyl chain further expands its synthetic utility. However, these same functional groups are also potential centers of instability.

Molecular Structure and Physicochemical Properties

The structural features of the molecule dictate its chemical behavior and potential degradation routes.

-

CAS Number: 913835-50-4

-

Molecular Formula: C₉H₁₃BClNO₄S

-

Molecular Weight: 277.53 g/mol

Caption: Molecular Structure of this compound.

Rationale for Stability Assessment

A comprehensive stability profile is critical for:

-

Storage and Shelf-life Determination: Establishing appropriate storage conditions to prevent degradation over time.

-

Reaction Optimization: Understanding incompatibilities and degradation kinetics under various reaction conditions (pH, temperature, oxidants).

-

Analytical Method Development: Ensuring the analyte is stable during analysis and that any observed peaks are true impurities, not analytical artifacts.

-

Regulatory Compliance: For applications in drug development, stability data is a non-negotiable component of regulatory submissions. Arylboronic acids can be considered potentially genotoxic impurities, making their control and removal essential.

Predicted Stability Profile and Potential Degradation Pathways

While specific experimental data for this molecule is not publicly available, a robust stability profile can be predicted by analyzing its primary functional groups.

The Phenylboronic Acid Moiety: A Locus of Instability

The boronic acid functional group is known to be susceptible to several key degradation pathways.

Boronic acids are prone to intermolecular dehydration upon heating, leading to the formation of stable, cyclic trimeric anhydrides known as boroxines. This is often a reversible process in the presence of water. This conversion can complicate characterization, as the observed melting point may actually be that of the boroxine.

Caption: Thermal dehydration of a phenylboronic acid to its corresponding boroxine.

Protodeboronation is a common degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid moiety with a hydrogen atom. This reaction is often catalyzed by acidic or basic conditions and can be accelerated by the presence of water. The resulting impurity would be 3-chloropropyl-N-phenylsulfonamide.

Oxidative conditions can lead to the cleavage of the C-B bond to form a phenol. This can be initiated by atmospheric oxygen or more potent oxidizing agents. For the title compound, this would result in the formation of 3-(3-chloropropylsulfonamido)phenol.

The Ascendancy of a Versatile Moiety: A Technical Guide to Functionalized Phenylboronic Acids in Research

Foreword: The Unassuming Power of the Boron-Carbon Bond

In the vast landscape of organic chemistry, few functional groups have demonstrated the remarkable versatility and profound impact of the boronic acid moiety, particularly when appended to a phenyl ring. From their humble beginnings in the late 19th century to their current indispensable role in modern synthetic chemistry, drug discovery, and diagnostics, functionalized phenylboronic acids have carved a unique and enduring niche. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the discovery, history, and ever-expanding applications of these remarkable compounds. We will delve into the fundamental principles that govern their reactivity, explore their synthesis, and illuminate their transformative applications, offering not just a recitation of facts, but a causal narrative grounded in scientific integrity and practical insight.

A Historical Odyssey: From Obscurity to Ubiquity

The story of phenylboronic acids is a testament to the often-long gestation period between initial discovery and widespread application. The journey began in an era when the very foundations of organic chemistry were being laid.

The Dawn of Organoboron Chemistry: A 19th Century Prelude

The mid to late 19th century was a period of fervent discovery in organic chemistry, with chemists grappling with the fundamental principles of structure, bonding, and reactivity.[1][2] It was within this context of burgeoning knowledge that the first organoboron compound, triethylborane, was synthesized by Edward Frankland in 1860.[3] This seminal event laid the groundwork for the exploration of compounds containing a carbon-boron bond.

The First Phenylboronic Acid: A Landmark Synthesis

The first synthesis of benzeneboronic acid, the parent compound of the phenylboronic acid family, was reported in 1880 by Michaelis and Becker.[4] Their method involved the reaction of diphenylmercury with boron trichloride at high temperatures in a sealed tube, a testament to the challenging synthetic techniques of the era. While this initial discovery did not immediately spark a revolution in synthetic chemistry, it marked a crucial first step in the journey of these compounds.

Caption: Key milestones in the history of phenylboronic acids.

The Art of Synthesis: Crafting Functionalized Phenylboronic Acids

The utility of phenylboronic acids lies in the ability to introduce a wide array of functional groups onto the phenyl ring, thereby tuning their electronic and steric properties for specific applications. Modern synthetic methods have made a vast library of these compounds readily accessible.

Foundational Synthetic Strategies

Several robust methods are commonly employed for the synthesis of phenylboronic acids:

-

Grignard and Organolithium Reagents: The reaction of a phenyl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis, remains a widely used and versatile method. The choice of organometallic reagent can be influenced by the presence of other functional groups on the aromatic ring.

-

Miyaura Borylation: This palladium-catalyzed reaction of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron, is a powerful and general method for the synthesis of boronic esters, which can be readily hydrolyzed to the corresponding boronic acids.[5]

-

C-H Borylation: Direct, transition-metal-catalyzed borylation of aromatic C-H bonds has emerged as an atom-economical and efficient strategy for the synthesis of functionalized phenylboronic acids.

Experimental Protocol: Synthesis of 4-Carboxyphenylboronic Acid

This protocol details a common laboratory-scale synthesis of 4-carboxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science.[6][7]

Materials:

-

4-Bromobenzoic acid

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.

-

Heat the flask gently with a heat gun under a stream of nitrogen until violet iodine vapors are observed.

-

Allow the flask to cool to room temperature.

-

Dissolve 4-bromobenzoic acid in anhydrous THF and add it to the dropping funnel.

-

Add the solution of 4-bromobenzoic acid dropwise to the magnesium turnings with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has reacted.

-

-

Borylation:

-

Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.

-

Add triisopropyl borate dropwise via a syringe, keeping the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly add aqueous HCl to quench the reaction and hydrolyze the borate ester.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to obtain pure 4-carboxyphenylboronic acid.

-

Characterization:

-

Melting Point: Compare the melting point of the synthesized compound with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): Confirm the structure and purity of the product.

-

Mass Spectrometry: Determine the molecular weight of the compound.

The Suzuki-Miyaura Coupling: A Nobel Prize-Winning Revolution

The discovery of the Suzuki-Miyaura cross-coupling reaction in 1979 was a watershed moment for phenylboronic acids, transforming them from chemical curiosities into indispensable tools for carbon-carbon bond formation.[8][9] This palladium-catalyzed reaction between a boronic acid and an organohalide has had a profound impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[8][10]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.[8][11][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X) to form a Pd(II) intermediate.[8]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide.[8]

-

Reductive Elimination: The two organic groups (Ar and Ar') couple to form the new carbon-carbon bond, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.[8]

Beyond Synthesis: The Rise of Functional Applications

The unique chemical properties of the boronic acid group have propelled functionalized phenylboronic acids into diverse fields beyond traditional organic synthesis.

Sentinels of the Molecular World: Phenylboronic Acids as Sensors

A defining feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1-3-diols, such as those found in saccharides.[13] This interaction has been extensively exploited in the development of sensors for biologically important molecules, most notably glucose.[14][15][16][17][18]

| Sensor Type | Principle of Operation | Key Advantages | Representative Functionalization |

| Fluorescent Sensors | Binding of a saccharide to the boronic acid modulates the fluorescence of a tethered fluorophore.[19][20][21][22] | High sensitivity, potential for real-time monitoring. | Anthracene, pyrene, or BODIPY dyes.[9][23] |

| Electrochemical Sensors | The interaction with a diol alters the electrochemical properties of a phenylboronic acid-modified electrode.[24] | Direct electrical readout, potential for miniaturization. | Ferrocene or other redox-active groups. |

| Hydrogel-Based Sensors | Glucose binding causes swelling or shrinking of a hydrogel matrix containing phenylboronic acid moieties.[14][18] | Biocompatible, potential for in vivo applications. | Polyacrylamide or other hydrophilic polymers.[17] |

A New Paradigm in Drug Discovery: Phenylboronic Acids in Medicinal Chemistry

The ability of the boronic acid group to act as a serine protease inhibitor has led to the development of groundbreaking therapeutics. The most prominent example is bortezomib (Velcade®) , a dipeptide boronic acid that is a potent and selective inhibitor of the 26S proteasome and is used in the treatment of multiple myeloma.

The design of phenylboronic acid-based enzyme inhibitors often focuses on mimicking the transition state of the enzymatic reaction. The tetrahedral boronate species formed upon binding to a catalytic serine residue resembles the tetrahedral intermediate in peptide hydrolysis.[25] Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring can significantly impact potency and selectivity.[26] For instance, electron-withdrawing groups can increase the Lewis acidity of the boron atom, enhancing its interaction with the catalytic serine.

Furthermore, functionalized phenylboronic acids are being explored for their ability to target sialic acid, which is often overexpressed on the surface of cancer cells, opening new avenues for targeted drug delivery and cancer diagnostics.[13][27]

Protecting Groups and Proteomics: Expanding the Toolkit

Beyond their direct applications, phenylboronic acids and their derivatives serve as versatile tools in other areas of chemical biology:

-

Protecting Groups: The reversible formation of boronic esters with diols makes them useful as protecting groups for these functionalities during multi-step organic syntheses.[4][5][28][29][30]

-

Proteomics and Glycomics: Immobilized phenylboronic acids are used for the selective enrichment of glycoproteins and glycopeptides from complex biological samples, facilitating their analysis by mass spectrometry.[31][32][33]